molecular formula C18H17Cl2NO3 B6525896 N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946358-67-4

N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B6525896
CAS No.: 946358-67-4
M. Wt: 366.2 g/mol
InChI Key: YQZMXSJSHKUFPL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C18H17Cl2NO3 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0585488 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-7-6-12(19)8-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZMXSJSHKUFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A dichlorophenyl moiety,
  • An acetamide functional group,
  • A benzofuran derivative.

This unique combination contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound acts primarily as a selective agonist for cannabinoid receptors , particularly CB2 receptors. This mechanism is crucial for its role in modulating pain and inflammation.

Key Findings:

  • CB2 Receptor Agonism : The compound demonstrates high affinity for CB2 receptors, which are implicated in the regulation of immune responses and pain modulation. Studies have shown that activation of these receptors can lead to analgesic effects without the psychoactive side effects typically associated with cannabinoid receptor activation .

Pain Modulation

In preclinical models, particularly in studies involving neuropathic pain:

  • The compound effectively reversed neuropathic pain in spinal nerve ligation and paclitaxel-induced neuropathy models in rats. Notably, it did so without adversely affecting locomotor behavior, indicating a favorable safety profile .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. This is important as oxidative stress is a contributing factor in various diseases, including neurodegenerative disorders. In vitro assays have demonstrated that the compound can scavenge free radicals effectively .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from relevant studies:

Compound NameMechanism of ActionEfficacy (Model)Reference
This compoundCB2 AgonistReversal of neuropathic pain
MDA7 (related benzofuran derivative)CB2 AgonistNeuropathic pain relief
TaribavirinAntiviral (not directly comparable)Phase III trials

Case Studies

  • Neuropathic Pain Study : In a study involving rats with induced neuropathic pain through spinal nerve ligation:
    • Treatment with the compound led to significant pain reduction as measured by behavioral assays.
    • No significant changes were observed in motor function tests post-treatment .
  • Oxidative Stress Model : In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cultures exposed to harmful agents:
    • This suggests potential applications in neuroprotection strategies against diseases like Alzheimer's or Parkinson's .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.